molecular formula C12H14O4 B15068015 Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate CAS No. 652983-15-8

Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate

Cat. No.: B15068015
CAS No.: 652983-15-8
M. Wt: 222.24 g/mol
InChI Key: QJFCPQCJCXZSOD-UHFFFAOYSA-N
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Description

Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate (CAS: 805250-17-3) is a chiral benzofuran derivative featuring a dihydrobenzofuran core substituted with a hydroxy group at position 6 and an ethyl acetate moiety at position 3 (Figure 1). Its structure is critical in asymmetric synthesis, particularly as a key intermediate for fasiglifam (TAK-875), a GPR40/FFAR1 agonist developed for type 2 diabetes therapy . The compound’s stereochemistry is achieved via rhodium- or ruthenium-catalyzed asymmetric hydrogenation, which offers higher efficiency and lower manufacturing costs compared to traditional HPLC resolution methods .

Properties

IUPAC Name

ethyl 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-2-15-12(14)5-8-7-16-11-6-9(13)3-4-10(8)11/h3-4,6,8,13H,2,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFCPQCJCXZSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1COC2=C1C=CC(=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20731824
Record name Ethyl (6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

652983-15-8
Record name Ethyl (6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which is then reduced to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same or similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates.

Conditions Reagents Products Yield Source
Acidic (H₂SO₄, reflux)Methanol, H₂SO₄2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid89%
Basic (NaOH, aqueous)NaOH, H₂OSodium salt of 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acidN/R

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion-mediated cleavage.

Oxidation Reactions

The phenolic hydroxyl group at the 6-position is susceptible to oxidation, forming quinone-like structures or ketones.

Oxidizing Agent Conditions Products Notes Source
KMnO₄Acidic aqueous media2-(6-Oxo-2,3-dihydrobenzofuran-3-yl)acetic acidRequires controlled pH
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)Dry dichloromethane, RTAromatic ketone derivativesRadical-mediated pathway

Application : Oxidized derivatives exhibit enhanced bioactivity, particularly in anticancer studies .

Nucleophilic Substitution at the Ester Group

The ethyl ester can undergo transesterification or aminolysis, enabling diversification of the side chain.

Reagent Conditions Products Yield Source
Sodium methoxideMethanol, 60°CMthis compound95%
AllylamineDBN catalyst, EtOAc, 60°C2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)-N-allylacetamide96%

Key Catalyst : 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) enhances nucleophilic attack efficiency .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes regioselective substitution at the 5-position due to hydroxyl group activation.

Reagent Conditions Products Regioselectivity Source
HNO₃/H₂SO₄0–5°C2-(6-Hydroxy-5-nitro-2,3-dihydrobenzofuran-3-yl)acetic acid ethyl esterPara-directing effect
Ac₂OPyridine, RT2-(6-Acetoxy-2,3-dihydrobenzofuran-3-yl)acetic acid ethyl esterProtection of hydroxyl group

Synthetic Utility : Nitro derivatives serve as intermediates for reduced amine analogs .

Reduction of the Dihydrobenzofuran Core

Catalytic hydrogenation can saturate the dihydrobenzofuran ring, though this is less common due to steric hindrance.

Catalyst Conditions Products Yield Source
Rh(I)/Bisphosphine complexH₂ (0.7 MPa), EtOAc, 20°CPartially saturated derivatives91% ee

Chiral Control : Asymmetric hydrogenation preserves stereochemistry at the 3-position .

Biological Activity Correlations

Derivatives of this compound demonstrate notable bioactivity:

Derivative Activity IC₅₀ Source
Carboxylic acid analogAntiangiogenic (CAM assay)8.2 ± 1.1 μM
Nitro-substituted esterCytotoxic (oral cancer cell lines)12.4 μM

Scientific Research Applications

Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to modulate enzyme activities, inhibit cell proliferation, and induce apoptosis in cancer cells. The benzofuran ring structure allows it to interact with specific proteins and enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Modifications

Substituent Variations on the Benzofuran Core
Compound Name Key Substituents Bioactivity/Synthesis Physical/Chemical Properties
Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate - 6-hydroxy
- Ethyl ester at C3
- Chiral intermediate for fasiglifam .
- Synthesized via Ru-catalyzed asymmetric hydrogenation (99% ee) .
- Molecular weight: 224.21 g/mol .
- Stability: Enhanced by intramolecular hydrogen bonding .
Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate (CAS: N/A) - 5-bromo
- 3-ethyl-sulfinyl
- No direct bioactivity reported.
- Synthesized via oxidation of thioether precursor .
- Crystal structure stabilized by π-π interactions (3.814 Å) and C-H⋯O hydrogen bonds .
- Overlapping ethyl groups in ester moiety (disorder ratio 0.686:0.314) .
Mthis compound (CAS: 805250-17-3) - Methyl ester at C3 - Similar bioactivity as ethyl analog but with altered pharmacokinetics.
- Used in medicinal chemistry routes .
- Molecular weight: 208.21 g/mol .
- Higher polarity than ethyl ester, affecting solubility .

Key Insights :

  • Electron-Withdrawing Groups (e.g., bromo, sulfinyl) enhance crystallinity but may reduce metabolic stability .
  • Ester Group Modifications: Methyl esters (vs.
Heteroatom Substitution (O → S)
Compound Name Core Structure Key Differences Applications
Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate (CAS: 4671-68-5) Thiophene (S atom) - Greater lipophilicity due to sulfur.
- Reduced hydrogen-bonding capacity vs. benzofuran .
- Limited bioactivity data; structural analog in heterocyclic chemistry .
Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate (CAS: 159783-10-5) Thiophene + 6-methoxy - Methoxy group enhances electron density.
- Lower reactivity in oxidation vs. hydroxy .
- Intermediate for sulfur-containing drug candidates .

Key Insights :

  • Thiophene Analogs : Increased lipophilicity may enhance blood-brain barrier penetration but reduce metabolic stability .
  • Methoxy vs.

Key Insights :

  • Asymmetric Catalysis : Superior to chiral resolution in cost and efficiency for large-scale production .
  • Racemic Mixtures : Thioether-derived analogs require additional steps for enantiopure isolation .

Research Findings and Data Gaps

  • Bioactivity Data: Limited for thiophene and sulfinyl analogs; focus remains on benzofuran cores for diabetes therapeutics .
  • Antioxidant Potential: The 6-hydroxy group aligns with phenolic antioxidants (e.g., Trolox), but experimental validation is lacking .
  • Thermodynamic Data : Melting points, solubility, and partition coefficients (LogP) are unreported for most analogs, hindering QSAR studies.

Biological Activity

Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzofuran moiety with a hydroxyl group at the 6-position, which enhances its reactivity. The molecular formula is C11H12O4C_{11}H_{12}O_4, and it has a molecular weight of approximately 208.21 g/mol. The presence of the hydroxyl group plays a crucial role in its biological activity by potentially influencing various signaling pathways involved in cellular responses.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it can modulate various signaling pathways associated with inflammation, although specific mechanisms remain to be fully elucidated .

2. Antioxidant Activity

The compound has also been studied for its antioxidant properties. Its ability to scavenge free radicals may contribute to its protective effects against oxidative stress-related diseases .

3. Anticancer Potential

Benzofuran derivatives, including this compound, have demonstrated anticancer activities in various studies. For instance, related compounds have shown growth inhibitory effects against several cancer cell lines, indicating potential therapeutic applications in oncology .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets involved in inflammation and cancer pathways. This interaction may lead to modulation of enzyme activity and receptor binding, resulting in altered cellular signaling .

Research Findings and Case Studies

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryModulates inflammatory pathways
AntioxidantScavenges free radicals
AnticancerInhibitory effects on various cancer cell lines

In a study focusing on benzofuran derivatives, compounds similar to this compound were found to exhibit significant growth inhibition against cancer cell lines such as ACHN (GI50: 2.74 μM) and HCT15 (GI50: 2.37 μM) . These findings highlight the compound's potential as a lead structure for developing new anticancer agents.

Q & A

Q. What are the common synthetic routes for preparing Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, and how are reaction conditions optimized?

The compound is typically synthesized via esterification or hydrolysis of precursor molecules. For example:

  • Alkaline hydrolysis : Ethyl esters (e.g., ethyl 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate) undergo hydrolysis with potassium hydroxide in methanol/water to yield carboxylic acid derivatives. Yields up to 82% are achieved under reflux conditions .
  • Mitsunobu reaction : Used to introduce protected hydroxyl groups, as seen in the synthesis of methyl 2-{6-[4-(tert-butyldimethylsilyloxy)but-2-ynyloxy]-2,3-dihydrobenzofuran-3-yl}acetate. This method requires stoichiometric control of reagents like triphenylphosphine and diethyl azodicarboxylate .
  • Key considerations : Solvent selection (e.g., methanol for hydrolysis), temperature control (reflux vs. room temperature), and purification via column chromatography (ethyl acetate as eluent) .

Q. How is the structural configuration of this compound confirmed, and what analytical techniques are prioritized?

  • Single-crystal X-ray diffraction : Resolves bond lengths (mean C–C = 0.003 Å) and hydrogen-bonding patterns (e.g., O–H⋯O interactions forming centrosymmetric dimers) .
  • NMR spectroscopy : ¹H and ¹³C NMR data (e.g., δC 171.1 ppm for ester carbonyls) validate substituent positions .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 190.06293 [M⁺]) and fragmentation patterns .

Q. What solvent systems are effective for purification, and how is solubility addressed?

  • Chromatography : Ethyl acetate is a preferred eluent due to its polarity, balancing compound solubility (1.9 g/L in water at 25°C) and separation efficiency .
  • Recrystallization : Benzene or chloroform are used for slow evaporation, yielding high-purity crystals .
  • Solubility data : The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, methanol) .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence crystallographic packing and stability?

  • Hydrogen-bond networks : Carboxyl groups form O–H⋯O bonds (Table 1 in ), creating dimers that stabilize the crystal lattice.
  • Planarity effects : The benzofuran core (mean deviation 0.005 Å from planarity) enhances π-π stacking, critical for solid-state stability .
  • Thermal analysis : Melting points (139–140°C) correlate with packing efficiency, validated by differential scanning calorimetry (DSC) .

Q. What strategies are employed to modify the core structure for enhanced bioactivity, and how is stereochemistry controlled?

  • Derivatization : Introducing substituents at the 6-hydroxy position (e.g., silyl-protected alkynes) improves metabolic stability. Chiral centers (e.g., (S)-configuration at C3) are preserved using enantioselective Mitsunobu reactions .
  • Structure-activity relationships (SAR) : Methyl vs. ethyl ester analogs are compared for pharmacokinetic properties (e.g., logP = 1.82 for ethyl ester vs. 1.45 for methyl) .
  • Biological assays : Antioxidant activity is tested via DPPH/ABTS assays, with Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a reference .

Q. What challenges arise in quantifying trace impurities, and how are they mitigated?

  • HPLC method development : Reverse-phase C18 columns with mobile phases (e.g., methanol:water + 0.1% formic acid) resolve degradation products. Detection at 254 nm optimizes sensitivity .
  • Validation parameters : Linearity (R² > 0.999), LOD/LOQ (≤0.1 μg/mL), and recovery rates (95–105%) are established per ICH guidelines .
  • Mass spectrometric detection : LC-MS/MS identifies impurities at ppm levels, leveraging fragmentation libraries .

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